3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Pharmaceutical analysis HPLC method validation Compendial impurity profiling

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919‑74‑2, molecular formula C₁₁H₇ClFNO₃, molecular mass 255.63 g mol⁻¹) is a fluorinated phenyl-isoxazole carboxylic acid that serves as the European Pharmacopoeia (EP) reference standard for Flucloxacillin Impurity D. The compound is a well-characterized crystalline solid (melting point 202‑204 °C) and is recognized under synonyms including Flucloxacillin Sodium Imp. D (EP) and Flucloxacillin EP Impurity D.

Molecular Formula C11H7ClFNO3
Molecular Weight 255.63 g/mol
CAS No. 3919-74-2
Cat. No. B032176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
CAS3919-74-2
Synonyms3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylic Acid; 
Molecular FormulaC11H7ClFNO3
Molecular Weight255.63 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)O
InChIInChI=1S/C11H7ClFNO3/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H,15,16)
InChIKeyREIPZLFZMOQHJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2): Procurement-Focused Identity and Pharmacopoeial Pedigree


3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919‑74‑2, molecular formula C₁₁H₇ClFNO₃, molecular mass 255.63 g mol⁻¹) is a fluorinated phenyl-isoxazole carboxylic acid that serves as the European Pharmacopoeia (EP) reference standard for Flucloxacillin Impurity D [1]. The compound is a well-characterized crystalline solid (melting point 202‑204 °C) and is recognized under synonyms including Flucloxacillin Sodium Imp. D (EP) and Flucloxacillin EP Impurity D . Its primary use is as a certified analytical reference material intended for system suitability testing and impurity quantification in finished flucloxacillin products, as mandated by compendial monographs [2]. Its commercial availability as an EP-grade standard distinguishes it from generic isoxazole-4-carboxylic acid building blocks and non-certified impurity preparations.

Why Generic Isoxazole Carboxylic Acids Cannot Replace the EP-Designated Flucloxacillin Impurity D Standard in Regulated Analysis


Compendial impurity analysis depends on exact retention-time matching, not merely structural similarity. The EP‑specified gradient HPLC method for flucloxacillin assigns a relative retention time of approximately 0.9 to Impurity D (reference, dipyridamole), while other named impurities display distinct RRT values (e.g., Impurity C ≈ 1.6, Impurity E ≈ 1.3) [1]. Substituting a generic 3‑(2‑chloro‑6‑fluorophenyl)‑5‑methylisoxazole‑4‑carboxylic acid that lacks the same certified purity, water content, or related-substance profile introduces unknown chromatographic behavior that can invalidate system suitability. Furthermore, only the EP‑issued batch is supplied with a Co‑A that meets the monograph requirement for a resolution factor of ≥ 1.5 between Impurity D and the flucloxacillin peak [2]. Use of an unqualified material therefore creates a direct regulatory risk in QC release testing, ANDA submissions, and pharmacopoeial compliance.

Quantitative Differentiation Evidence for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (EP Impurity D) vs. Closest Analogs


Distinct Relative Retention Time (RRT) Positions Impurity D as a Critical System Suitability Marker

In the EP gradient HPLC method for flucloxacillin, Impurity D (3‑(2‑chloro‑6‑fluorophenyl)‑5‑methylisoxazole‑4‑carboxylic acid) elutes with a relative retention time (RRT) of approximately 0.9, referenced against dipyridamole (retention time ≈ 8 min). In contrast, Impurity C has an RRT of ≈ 1.6, Impurity E ≈ 1.3, Impurity F ≈ 0.3, and Impurity B ≈ 0.2 [1]. Because Impurity D elutes closer to the main flucloxacillin peak than Impurities C or E, its baseline resolution is more sensitive to column condition, mobile-phase pH, and gradient shape, making it a more discriminating indicator of system performance.

Pharmaceutical analysis HPLC method validation Compendial impurity profiling

Compendial Resolution Requirement for Impurity D: The Only Impurity with a Mandated ≥ 1.5 System Suitability Criterion

The British Pharmacopoeia 2025 monograph for Flucloxacillin Capsules explicitly states that the chromatographic test is not valid unless the resolution factor between Impurity D and the flucloxacillin peak is at least 1.5 [1]. None of the other listed impurities (A, B, C, E, F) is assigned a quantified resolution threshold in the system suitability section. This places Impurity D as the sole impurity with a hard numerical acceptance criterion in the regulatory method, directly linking tablet/capsule dissolution and content‑uniformity validity to the use of the EP Impurity D chemical reference standard.

Regulatory compliance Pharmacopoeial monograph Quality control release testing

Certified Purity Delivered Under ISO 17034 Accreditation Distinguishes EP-Grade Impurity D from Conventionally Supplied Research Chemicals

The EP reference standard of Flucloxacillin Impurity D is supplied with a certificate of analysis stating the certified purity (typically ≥ 99.0% by HPLC) together with assigned uncertainty, water content, and residual solvent data in compliance with ISO 17034 and ISO/IEC 17025 [1]. In comparison, 3‑(2‑chloro‑6‑fluorophenyl)‑5‑methylisoxazole‑4‑carboxylic acid offered as a research chemical or non‑EP standard typically carries a nominal purity specification (e.g., 98% by titration) without a comprehensive Co‑A, uncertainty budget, or metrologically traceable purity assignment . This discrepancy directly impacts quantitative impurity calculations, where a 2–4% difference in standard purity propagates to an equivalent bias in reported impurity content.

Reference standard certification ISO 17034 Quality assurance

Well‑Defined Solid‑State Properties Simplify Handling and Inventory Management Compared with Impurity Analogs That Are Supplied as Hydrates or Solutions

3‑(2‑Chloro‑6‑fluorophenyl)‑5‑methylisoxazole‑4‑carboxylic acid is a crystalline solid with a reported melting point of 202–204 °C . This contrasts with several other flucloxacillin impurities that are hygroscopic (e.g., penicilloic acid‑type Impurity A/B) or supplied as lyophilized salts requiring reconstitution [1]. The high melting point and anhydrous nature of Impurity D facilitate accurate gravimetric preparation of stock solutions and reduce the risk of potency drift during storage, a frequent concern with moisture‑sensitive or low‑melting analogs.

Physicochemical characterization Solid-state stability Reference standard handling

Targeted Application Scenarios for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (EP Impurity D) Based on Verified Evidence


System Suitability Verification in Compendial Flucloxacillin HPLC Assays

QC laboratories performing EP or BP flucloxacillin dissolution and content‑uniformity testing must prepare a system suitability solution containing 0.0001% w/v of EP Impurity D CRS. The resolution factor between Impurity D and the flucloxacillin peak must be ≥ 1.5 for the run to be considered valid [1]. This work cannot be executed with generic 3‑(2‑chloro‑6‑fluorophenyl)‑5‑methylisoxazole‑4‑carboxylic acid because the monograph explicitly requires the EP‑issued chemical reference substance (EPCRS).

Quantitative Impurity Testing During Flucloxacillin API Release and Stability Studies

For impurity‑limit tests (e.g., ≤ 0.1% w/w for any single unspecified impurity), the EP Impurity D reference standard enables preparation of external calibration solutions with metrologically traceable concentration assignments, leveraging its certified purity (≥ 99.0%) and documented uncertainty [2]. This ensures that the quantitative result reported for Impurity D in a flucloxacillin batch is defensible under regulatory inspection, a requirement that non‑certified standards cannot fulfill due to the absence of a full Co‑A.

Method Development and Transfer for ANDA/MAA Submissions

During analytical method validation for generic flucloxacillin products, the EP Impurity D is used to demonstrate specificity and resolution. Its distinct RRT of ~0.9 relative to dipyridamole [3] makes it a key marker for verifying that the method can separate the impurity from the API and from other process‑related impurities in the expected elution order. Using a non‑compendial analog risks mis‑assignment of chromatographic peaks and can delay regulatory review.

Reference Standard for Impurity Synthesis and Structural Confirmation in Academic and Industrial Research

In research studies characterizing the impurity profiles of isoxazolyl penicillins, 3‑(2‑chloro‑6‑fluorophenyl)‑5‑methylisoxazole‑4‑carboxylic acid serves as an authentic synthetic marker for the free carboxylic acid side‑chain degradation pathway of flucloxacillin [4]. Its commercial availability as a characterized solid (mp 202–204 °C) simplifies its use as a positive control in LC‑MS/MS structure elucidation experiments, reducing the need for in‑house multi‑step synthesis.

Quote Request

Request a Quote for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.